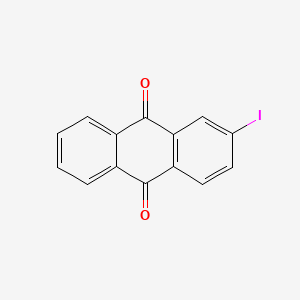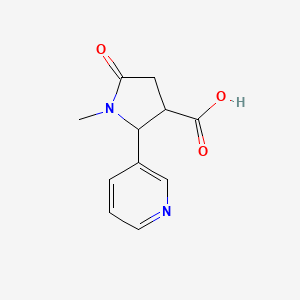![molecular formula C17H24BrN3O3 B3078878 tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate CAS No. 1056676-31-3](/img/structure/B3078878.png)
tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24BrN3O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C17H24BrN3O3 . The InChI code for this compound is 1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Intermediates
The research surrounding tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate primarily focuses on its synthesis and role as an intermediate in the production of various chemically and biologically significant compounds.
3-Allylation of tert-Butyl Piperidine Carboxylate : The compound tert-butyl 4-oxopiperidine-1-carboxylate, closely related to this compound, is used as a starting material. It undergoes 3-allylation to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These products are promising synthons for the preparation of diverse piperidine derivatives, highlighting the compound's utility in synthesizing a wide range of piperidine-based structures (Moskalenko & Boev, 2014).
Key Intermediates in Drug Synthesis : Variants of tert-butyl piperidine-1-carboxylate serve as key intermediates in the synthesis of several biologically active compounds. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar in structure to this compound, is an essential intermediate in the synthesis of crizotinib, an anticancer drug (Kong et al., 2016).
Anticancer Drug Development : Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, demonstrates the utility of these compounds in developing small molecule anticancer drugs. This specific compound has been synthesized with a high yield and plays a crucial role as an intermediate in the production of various anticancer agents (Zhang, Ye, Xu, & Xu, 2018).
Molecular Structure and Characterization
Research also delves into the molecular structure and characterization of tert-butyl piperidine-1-carboxylate derivatives.
- X-ray Studies : X-ray structural analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound structurally related to the targeted tert-butyl ureido piperidine, provides insight into the molecular packing and hydrogen bonding interactions in these types of compounds. This information is crucial for understanding the properties and potential applications of similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
The safety data sheet for “tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate” suggests that it should be kept away from heat/sparks/open flames/hot surfaces and smoking should be avoided . In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .
Mechanism of Action
Target of Action
Tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate is primarily used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
As an intermediate in the synthesis of Niraparib, this compound contributes to the overall mechanism of action of the final drug. Niraparib works by inhibiting PARP enzymes, allowing single-strand DNA breaks to persist in the cell. This persistence of DNA damage leads to the formation of DNA double-strand breaks when the replication fork encounters the single-strand break. These double-strand breaks are repaired by homologous recombination, a high fidelity DNA repair pathway .
Biochemical Pathways
The compound plays a role in the DNA repair pathway by contributing to the synthesis of Niraparib, which inhibits the PARP enzyme. This inhibition disrupts the repair of single-strand DNA breaks, leading to double-strand breaks that require repair by homologous recombination .
Pharmacokinetics
It is primarily excreted in urine .
Result of Action
The result of the action of this compound is the synthesis of Niraparib. The action of Niraparib leads to the accumulation of DNA damage in cancer cells, particularly those with mutations in the BRCA1 and BRCA2 genes. This accumulation of DNA damage leads to cell death and the reduction of tumor size .
Action Environment
The action of this compound is influenced by the conditions in the chemical reactions used to synthesize Niraparib. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process. The action of the final drug, Niraparib, can be influenced by factors such as the patient’s metabolism, the presence of liver or kidney disease, and the presence of other medications .
properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGOLAOJSYUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)
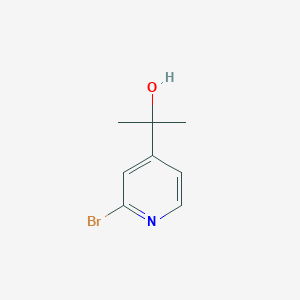
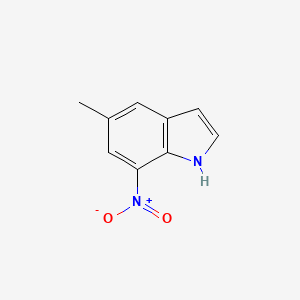
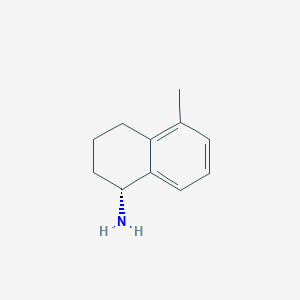


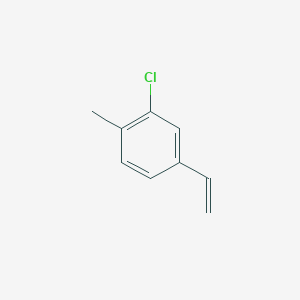
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)
![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)
![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)
